molecular formula C16H14ClN5O B14942840 2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide

2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B14942840
M. Wt: 327.77 g/mol
InChI Key: BGXLPDCKGFTGLG-UHFFFAOYSA-N
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Description

2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide is a heterocyclic compound featuring a tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide typically involves the formation of the tetrazole ring followed by acylation. One common method includes the reaction of 3-chlorobenzonitrile with sodium azide in the presence of a catalyst such as zinc chloride to form the tetrazole ring. This intermediate is then reacted with 2-methylphenylacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form amines or other derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of tetrazole N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted tetrazoles.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(5,5’- (1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2-chlorophenyl)acetamides
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol

Uniqueness

2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern on the tetrazole ring and the presence of both chlorophenyl and methylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77 g/mol

IUPAC Name

2-[5-(3-chlorophenyl)tetrazol-2-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C16H14ClN5O/c1-11-5-2-3-8-14(11)18-15(23)10-22-20-16(19-21-22)12-6-4-7-13(17)9-12/h2-9H,10H2,1H3,(H,18,23)

InChI Key

BGXLPDCKGFTGLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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